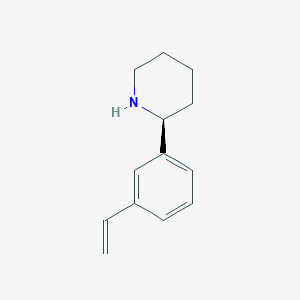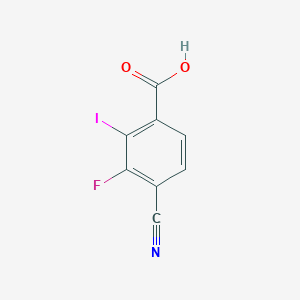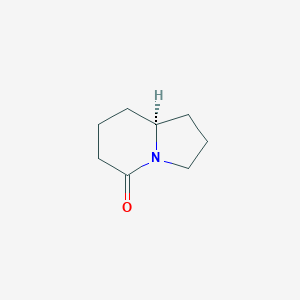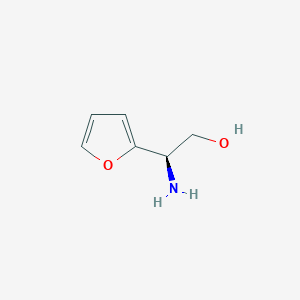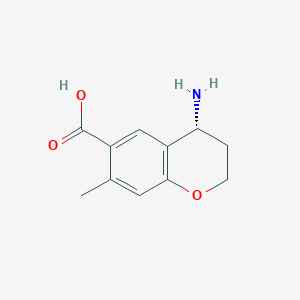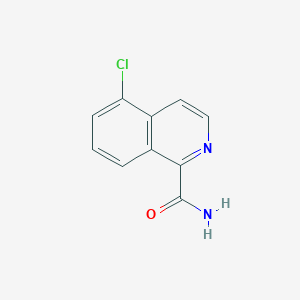
5-Chloroisoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisoquinoline-1-carboxamide is a chemical compound belonging to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications . The presence of a chlorine atom at the 5-position and a carboxamide group at the 1-position of the isoquinoline ring structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with an appropriate amide-forming reagent. For instance, the reaction of 5-chloroisoquinoline with an acid chloride or anhydride in the presence of a base can yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
5-Chloroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学研究应用
5-Chloroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
相似化合物的比较
Similar Compounds
Isoquinoline-1-carboxamide: Lacks the chlorine atom at the 5-position.
5-Bromoisoquinoline-1-carboxamide: Contains a bromine atom instead of chlorine at the 5-position.
5-Methylisoquinoline-1-carboxamide: Contains a methyl group instead of chlorine at the 5-position.
Uniqueness
5-Chloroisoquinoline-1-carboxamide is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity.
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
5-chloroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14) |
InChI 键 |
FYRRGILFRUSOSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


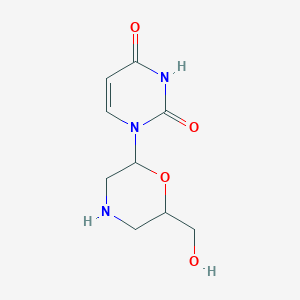
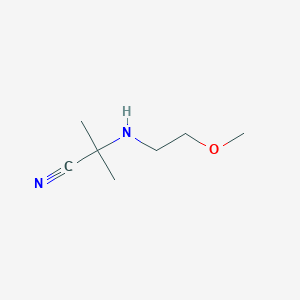
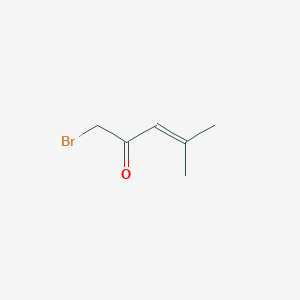
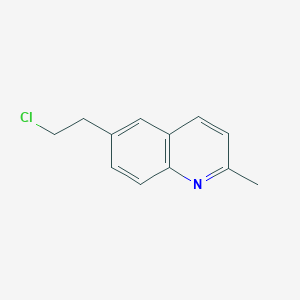
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)

